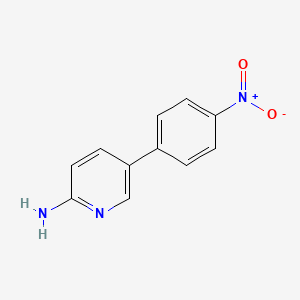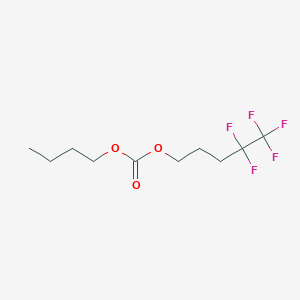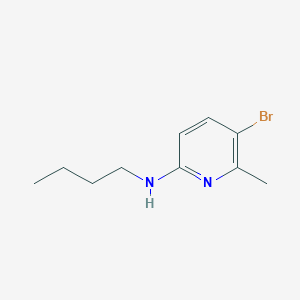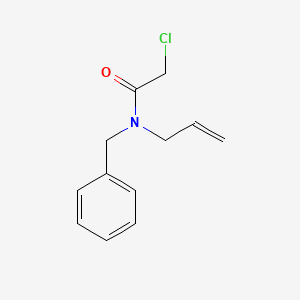
Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- is an organic compound with a complex structure that includes a chloroacetamide group, a phenylmethyl group, and a propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- typically involves the reaction of 2-chloroacetamide with benzylamine and allylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the final product meets the required purity standards. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides with various functional groups.
科学的研究の応用
Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用機序
The mechanism of action of Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The phenylmethyl and propenyl groups may also contribute to its overall biological activity by enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)
- Acetamide, N-(2-phenylethyl)-
Uniqueness
Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61357-28-6 |
|---|---|
分子式 |
C12H14ClNO |
分子量 |
223.70 g/mol |
IUPAC名 |
N-benzyl-2-chloro-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H14ClNO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
InChIキー |
WWUFTVRCEVNZEF-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


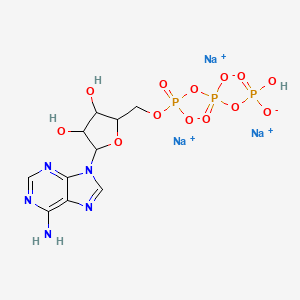
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)



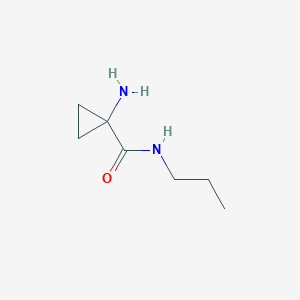




![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
